(S)-4-Isopropyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole
Overview
Description
(S)-4-Isopropyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole is a chiral heterocyclic compound that contains both oxazole and pyrazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Isopropyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazine derivative with an oxazole precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as automated synthesis and real-time monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Isopropyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole and pyrazine derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups onto the oxazole or pyrazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions to achieve selective substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while reduction can produce dihydrooxazole compounds.
Scientific Research Applications
(S)-4-Isopropyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of pain and inflammation.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (S)-4-Isopropyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. For example, it may act as a modulator of sodium channels, influencing the transmission of pain signals. The compound’s structure allows it to bind to these targets with high affinity, altering their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(5-(pyridin-3-yl)thio)pyrazin-2-yl-4’H,6’H-spiro[piperidine-4,5’-pyrrolo[1,2-b]pyrazol]-4’-amine: This compound shares the pyrazine ring and has similar biological activities.
N-(6-amino-s-(phenyl)pyrazin-2-yl)-isoxazole-4-carboxamide: Another pyrazine derivative with potential therapeutic applications.
Uniqueness
(S)-4-Isopropyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole is unique due to its specific combination of oxazole and pyrazine rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new drugs and materials with tailored properties.
Properties
IUPAC Name |
(4S)-4-propan-2-yl-2-pyrazin-2-yl-4,5-dihydro-1,3-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-7(2)9-6-14-10(13-9)8-5-11-3-4-12-8/h3-5,7,9H,6H2,1-2H3/t9-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMSXIFDZOUXRX-SECBINFHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=N1)C2=NC=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1COC(=N1)C2=NC=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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